(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Catalog No.
S659006
CAS No.
1132656-73-5
M.F
C19H14F3N3O3
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromet...

CAS Number

1132656-73-5

Product Name

(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

IUPAC Name

(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Molecular Formula

C19H14F3N3O3

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m1/s1

InChI Key

JNGVJMBLXIUVRD-GOSISDBHSA-N

SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Synonyms

(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide; (R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide;

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

The exact mass of the compound (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of (trifluoromethyl)benzenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups. This compound features a 2-hydroxy-2-methylpropanamide backbone, with substituents that include a cyanophenoxy group and a trifluoromethylphenyl moiety. Its chemical formula is C${17}$H${16}$F${3}$N${2}$O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of cyano and trifluoromethyl groups suggests potential applications in pharmaceuticals due to their biological activity.

  • Search for Studies: While the compound can be found in chemical databases like PubChem [], there is no mention of ongoing research or published studies on its properties or potential applications.
  • Structural Similarities: However, researchers might be interested in this molecule due to structural similarities to other known bioactive compounds. The presence of functional groups like cyano and hydroxy suggests potential for further investigation, but this remains speculative without experimental data.

Future Research Directions:

  • Medicinal Chemistry: The cyano and hydroxy groups are commonly found in medicinal drugs. Studying the interaction of (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide with biological targets could reveal potential for drug development.
  • Material Science: The trifluoromethyl group can influence material properties. Research could explore if this compound has interesting properties for applications in materials science.
Typical for amides and phenolic compounds. Key reaction types include:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions where electrophiles replace hydrogen atoms on the aromatic system.

The biological activity of this compound is influenced by its structural components. Compounds with similar functional groups often exhibit significant pharmacological properties, including:

  • Anticancer Activity: Many cyanophenyl derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with hydroxyl and amide functionalities are frequently studied for their anti-inflammatory properties.
  • Antioxidant Activity: The presence of phenolic structures typically contributes to antioxidant capabilities, which can protect cells from oxidative stress .

Synthesis of (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide can be achieved through several methodologies:

  • Multi-step Synthesis:
    • Start from commercially available starting materials such as 4-cyanophenol and 4-cyano-3-(trifluoromethyl)aniline.
    • Employ coupling reactions (e.g., via nucleophilic substitution) to form the central amide bond.
    • Utilize protecting group strategies for hydroxyl functionalities during synthesis.
  • One-pot Reactions:
    • Develop protocols that allow for simultaneous formation of multiple bonds under controlled conditions, minimizing purification steps.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting cancer or inflammatory diseases.
  • Material Science: Its unique chemical properties may be exploited in developing new materials with specific electronic or optical characteristics.
  • Chemical Probes: It can be used in research to study biological pathways or mechanisms due to its ability to interact with specific molecular targets.

Interaction studies are crucial for understanding how this compound affects biological systems:

  • Molecular Docking Studies: Computational methods can predict how the compound interacts with specific proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: Laboratory experiments assessing cell viability and proliferation can elucidate its pharmacological effects and toxicity profiles.

Several compounds share structural similarities with (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
4-CyanophenolHydroxyl group; cyanideAnticancer, anti-inflammatory
TrifluoromethylbenzamideTrifluoromethyl group; amideAntimicrobial properties
3-Hydroxy-N-(4-cyanophenyl)propanamideHydroxyl group; cyanidePotential neuroprotective effects

This comparison illustrates that while many compounds exhibit similar functional groups, the specific arrangement and combination of these groups in (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide may confer unique biological properties that distinguish it from others.

XLogP3

2.7

Wikipedia

(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

Dates

Last modified: 08-15-2023

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